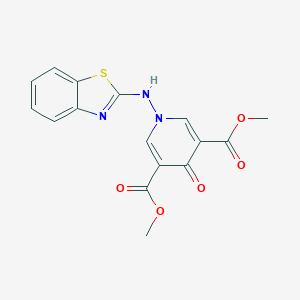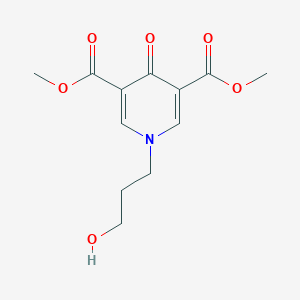![molecular formula C16H23BrN2O B246956 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine, also known as BBP or Compound 32, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine is not fully understood, but it is believed to involve modulation of the sigma-1 receptor. Activation of this receptor has been shown to have neuroprotective effects, as well as modulating calcium signaling and neurotransmitter release.
Biochemical and Physiological Effects:
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of oxidative stress, and inhibition of inflammation. It has also been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its potential as a therapeutic agent for various conditions. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine, including further studies on its pharmacological properties, potential therapeutic applications, and optimization of its synthesis method. Additionally, there is a need for further research on the safety and toxicity of 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine, as well as its potential interactions with other drugs and compounds.
In conclusion, 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine as a therapeutic agent and its safety and toxicity.
Méthodes De Synthèse
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine can be synthesized using a series of chemical reactions starting with 2-bromobenzylamine and morpholine. The reaction involves the use of various reagents and solvents, including triethylamine, acetic anhydride, and chloroform. The final product is obtained through a purification process, such as column chromatography.
Applications De Recherche Scientifique
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine has been studied for its potential pharmacological properties, particularly as a ligand for various receptors in the brain. It has been shown to have affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neurodegenerative diseases, pain, and addiction. 4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine has also been studied for its potential as a therapeutic agent for these conditions.
Propriétés
Nom du produit |
4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine |
|---|---|
Formule moléculaire |
C16H23BrN2O |
Poids moléculaire |
339.27 g/mol |
Nom IUPAC |
4-[1-[(2-bromophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23BrN2O/c17-16-4-2-1-3-14(16)13-18-7-5-15(6-8-18)19-9-11-20-12-10-19/h1-4,15H,5-13H2 |
Clé InChI |
CGNISXONYMDEMH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3Br |
SMILES canonique |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
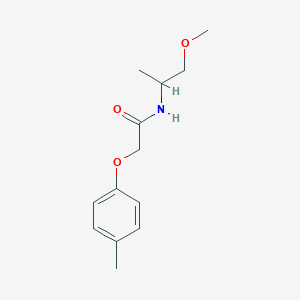
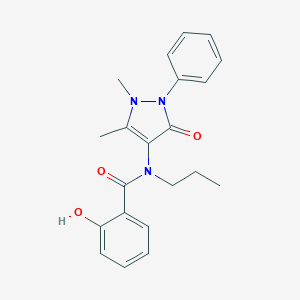
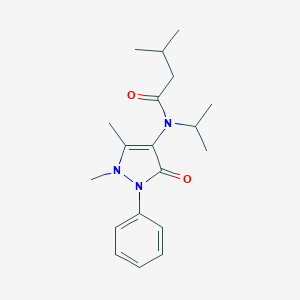
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)
